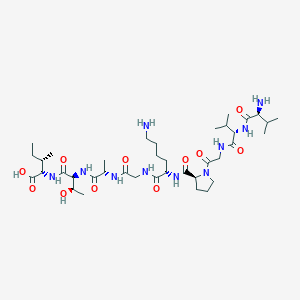

H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Description

Significance of Specific Decapeptide Sequences in Biological Systems Exploration

Decapeptides, peptides consisting of ten amino acids, are of a size that allows for significant structural complexity and functional specificity. They are large enough to form stable secondary structures and to present a unique surface for interacting with other molecules, such as proteins and nucleic acids.

The significance of a specific sequence like H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH lies in its potential to mimic or inhibit biological interactions. For instance, repeating peptide sequences in proteins like elastin, such as Val-Gly-Val-Ala-Pro-Gly, have been shown to be chemotactic for fibroblasts and monocytes, suggesting that specific peptide fragments can elicit cellular responses. nih.gov The presence of particular motifs within a decapeptide can therefore hint at its potential biological activity. The "Pro-Lys-Gly" sequence, for example, could be a site for post-translational modifications or a recognition site for specific enzymes.

Overview of Multidisciplinary Research Approaches for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

The investigation of a decapeptide like H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH necessitates a multidisciplinary approach, integrating techniques from chemistry, biology, and computational sciences.

Chemical Synthesis: The peptide is first synthesized in the laboratory. Modern peptide synthesis is often performed using automated solid-phase peptide synthesizers, which allow for the precise, stepwise addition of amino acids to build the desired sequence. peptidesciences.com High-performance liquid chromatography (HPLC) and mass spectrometry are then used to purify and verify the synthesized peptide. peptidesciences.com

Structural Analysis: Determining the three-dimensional conformation of the peptide is crucial. Techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy can provide insights into the peptide's structure in solution. X-ray crystallography could be used if the peptide can be crystallized.

Functional Assays: To understand the peptide's biological role, a variety of in vitro and in vivo assays are employed. These can range from simple cell proliferation assays to more complex studies on receptor binding or enzyme inhibition. For instance, if the peptide is hypothesized to have a role in cell signaling, its effect on specific signaling pathways would be investigated.

Computational Modeling: Computer simulations, such as molecular dynamics, can be used to predict the peptide's most stable conformations and to model its interactions with other molecules. This can help to guide laboratory experiments and to interpret experimental data.

Foundational Principles Guiding Investigation into Peptide Conformation and Function

The function of a peptide is intrinsically linked to its three-dimensional structure, which is in turn determined by its amino acid sequence. researchgate.net Several key principles guide the investigation of a peptide like H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH:

Primary Structure: The linear sequence of amino acids (Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile) is the most fundamental level of structure. The properties of the individual amino acid side chains (e.g., hydrophobic, hydrophilic, charged) play a major role in determining how the peptide folds. wikipedia.org

Secondary Structure: The peptide chain can fold into regular, repeating structures such as alpha-helices and beta-sheets, or adopt a more flexible random coil conformation. nih.gov The presence of proline, with its rigid ring structure, can introduce kinks or turns in the peptide backbone, disrupting helical structures. khanacademy.org

Structure-Activity Relationship (SAR): A key goal of peptide research is to understand the relationship between the peptide's structure and its biological activity. By systematically modifying the amino acid sequence and observing the effects on function, researchers can identify the key residues and structural features responsible for the peptide's activity.

Current Research Frontiers and Unaddressed Questions Pertaining to H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

While the sequence H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is listed in a patent and as part of a synthetic construct, its specific biological function remains largely uncharacterized in publicly available literature. miyoshipat.co.jpproteopedia.org This presents a significant research frontier.

Key unanswered questions include:

What is the native conformation of this peptide in a biological environment? Does it adopt a stable secondary structure, and how does this structure change in the presence of different solvents or binding partners?

Does this peptide have a specific biological target? Does it bind to a particular receptor, enzyme, or other protein?

What, if any, is the physiological or pharmacological effect of this peptide? Does it modulate any cellular processes?

Is this peptide a fragment of a larger, naturally occurring protein? If so, what is the function of the parent protein, and does this fragment retain any of that activity? The sequence is noted within a larger synthetic construct in a patent, but its natural origin, if any, is not specified. miyoshipat.co.jp

Addressing these questions will require a concerted effort using the multidisciplinary approaches outlined above. The study of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH serves as a microcosm of the broader challenge in peptide research: to decipher the functional roles of the vast number of peptide sequences found in nature and created in the laboratory.

Properties

CAS No. |

646061-85-0 |

|---|---|

Molecular Formula |

C38H68N10O11 |

Molecular Weight |

841.0 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C38H68N10O11/c1-9-21(6)30(38(58)59)46-37(57)31(23(8)49)47-32(52)22(7)43-26(50)17-41-33(53)24(13-10-11-15-39)44-34(54)25-14-12-16-48(25)27(51)18-42-36(56)29(20(4)5)45-35(55)28(40)19(2)3/h19-25,28-31,49H,9-18,39-40H2,1-8H3,(H,41,53)(H,42,56)(H,43,50)(H,44,54)(H,45,55)(H,46,57)(H,47,52)(H,58,59)/t21-,22-,23+,24-,25-,28-,29-,30-,31-/m0/s1 |

InChI Key |

NWNWIVBILLUMIR-IIMVBQHGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and High Purity Preparation of H Val Val Gly Pro Lys Gly Ala Thr Ile Oh

Solution-Phase Synthetic Approaches for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH and Segment Condensation Strategies

While SPPS is dominant, solution-phase peptide synthesis (also known as classical synthesis) remains a valuable technique, especially for large-scale production or for peptides that are difficult to synthesize on a solid support. nih.gov In this approach, protected amino acids are coupled sequentially in a suitable organic solvent, with the product being purified after each step. ekb.eg

A more powerful and convergent strategy is segment condensation . nih.gov This method involves synthesizing smaller, protected peptide fragments (typically 3-8 residues long) either by SPPS or in solution. nih.gov These fragments are then coupled together in solution to form the final, larger peptide. springernature.com This approach can lead to higher purity of the final product because the intermediate fragments can be rigorously purified, and fewer challenging coupling steps are performed on the full-length chain. nih.gov

For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, a potential segment condensation strategy could involve the synthesis of two fragments:

Fragment A : Fmoc-Val-Val-Gly-OH

Fragment B : H-Pro-Lys(Boc)-Gly-Ala-Thr(tBu)-Ile-OH

Fragment A would be activated and then coupled to Fragment B. This strategy minimizes potential aggregation issues associated with the full-length peptide and isolates the difficult Val-Val coupling to a smaller, more manageable fragment.

Enzymatic Synthesis and Biocatalytic Modifications for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH and Analogs

Chemoenzymatic peptide synthesis (CEPS) has emerged as a green and highly specific alternative to purely chemical methods. qyaobio.comnih.gov This technique utilizes enzymes, typically proteases like papain or thermolysin, to catalyze the formation of peptide bonds. acs.orgresearchgate.net Under kinetically controlled conditions (e.g., in aqueous-organic mixtures or frozen aqueous systems), the natural hydrolytic activity of these enzymes is suppressed, and they favor synthesis. nih.govfrontiersin.org

The key advantages of enzymatic synthesis are:

Stereospecificity : Enzymes are inherently chiral and catalyze reactions with absolute stereoselectivity, completely avoiding racemization. nih.gov

Mild Conditions : Reactions are performed in aqueous environments at or near neutral pH and ambient temperatures, eliminating the need for harsh chemicals and complex side-chain protection schemes. qyaobio.com

Regioselectivity : Enzymes often exhibit specificity for certain amino acids at the coupling site, allowing for precise bond formation without protecting most side chains. researchgate.net

For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, CEPS could be used to couple unprotected or minimally protected amino acids or peptide fragments. americanpeptidesociety.org Furthermore, biocatalytic modifications can be employed to introduce novel functionalities into the peptide post-synthesis. chinesechemsoc.org This could involve enzyme-catalyzed glycosylation, phosphorylation, or the attachment of other moieties to create peptide analogs with unique properties. mdpi.com

Rigorous Analytical Purity Assessment and Characterization of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Preparations

Before release, each batch of purified peptide must undergo a series of rigorous analytical tests to confirm its identity, purity, and quantity. pepdd.com This ensures that the final product is of high quality and suitable for its intended use.

Analytical Reversed-Phase HPLC (RP-HPLC) : This is the standard method for determining the final purity of the peptide. creative-proteomics.compepdd.com A small amount of the lyophilized product is analyzed on a high-resolution analytical HPLC column. Purity is calculated by integrating the area of the target peptide peak and expressing it as a percentage of the total peak area detected by UV absorbance, typically at 210-220 nm where the peptide backbone absorbs light. creative-proteomics.com

Mass Spectrometry (MS) : To confirm that the correct peptide was synthesized, its molecular weight is verified using mass spectrometry, most commonly with electrospray ionization (ESI-MS). creative-proteomics.comnih.gov The observed mass must match the calculated theoretical mass of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH.

Amino Acid Analysis (AAA) : This technique provides further confirmation of the peptide's identity and is also used to determine the net peptide content. pepdd.com The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting amino acid ratios should match the peptide's sequence.

Table 4: Example Certificate of Analysis for High-Purity H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

| Analytical Test | Method | Specification | Result |

|---|---|---|---|

| Appearance | Visual | White to off-white powder | Conforms |

| Purity (by HPLC) | Analytical RP-HPLC (214 nm) | ≥98.0% | 98.9% |

| Identity (by MS) | ESI-MS | Theoretical Mass: 927.15 Da | Observed Mass: 927.2 Da |

| Amino Acid Composition | Amino Acid Analysis | Conforms to theoretical ratios | Conforms |

Advanced Structural Elucidation and Conformational Dynamics of H Val Val Gly Pro Lys Gly Ala Thr Ile Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, a comprehensive NMR analysis would involve several steps to map its conformational landscape.

Sequence-Specific Resonance Assignment and Structure Determination by 2D NMR

The initial and most critical step in the NMR analysis of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to their specific amino acid residues in the peptide sequence. This is typically achieved using a combination of two-dimensional (2D) NMR experiments, such as Total Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY).

The TOCSY experiment establishes correlations between all protons within a single amino acid's spin system, allowing for the identification of the residue type. For example, it would differentiate the spin systems of the two Valine residues from those of Alanine (B10760859), Threonine, and Isoleucine. The NOESY experiment, on the other hand, identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. By observing sequential Hα(i) to HN(i+1) NOE cross-peaks, the sequence-specific assignment is confirmed. The presence of Proline at position four introduces a unique challenge due to the lack of an amide proton, requiring the observation of Hα(i) to Hδ(i+1) NOEs for the Gly(3)-Pro(4) linkage.

A complete and unambiguous assignment of the proton NMR spectrum is a prerequisite for detailed conformational analysis. nih.gov Studies on similar peptide fragments, such as those containing Arg-Pro-Lys-Pro, have demonstrated the successful application of various 2D techniques for this purpose. nih.gov

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH in H₂O/D₂O (9:1) at pH 5.0 and 298 K. Note: These are typical chemical shift values and would need to be experimentally determined for this specific peptide.

| Residue | HN | Hα | Hβ | Hγ | Other |

| Val-1 | - | 4.05 | 2.25 | 1.05, 1.00 (γ-CH₃) | |

| Val-2 | 8.45 | 4.20 | 2.20 | 1.00, 0.95 (γ-CH₃) | |

| Gly-3 | 8.30 | 3.95, 3.85 (α-CH₂) | |||

| Pro-4 | - | 4.40 | 2.05, 1.90 | 2.10, 1.95 | Hδ: 3.65, 3.55 |

| Lys-5 | 8.15 | 4.30 | 1.85, 1.75 | 1.45 | Hδ: 1.70, Hε: 3.00 |

| Gly-6 | 8.25 | 3.90, 3.80 (α-CH₂) | |||

| Ala-7 | 8.10 | 4.35 | 1.40 (β-CH₃) | ||

| Thr-8 | 8.05 | 4.38 | 4.25 | 1.20 (γ-CH₃) | |

| Ile-9 | 7.95 | 4.15 | 1.90 | 1.70, 1.25 (γ-CH₂) | Hδ: 0.90 (δ-CH₃) |

Derivation of Inter-Proton Distance Constraints from NOESY Experiments for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Once resonance assignments are complete, the NOESY spectrum becomes the primary source of structural constraints. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons. By calibrating these intensities against known distances (e.g., the geminal protons of a Glycine (B1666218) residue), a set of upper distance limits can be generated for proton pairs throughout the peptide.

These constraints are crucial for defining the peptide's three-dimensional fold. For instance, strong sequential HN-HN NOEs would suggest a helical conformation, while specific medium-range NOEs (e.g., Hα(i) to HN(i+2)) are indicative of turn structures. The presence of two Proline residues in similar peptides has been shown to prevent the formation of highly ordered structures like alpha-helices, favoring more extended or turn-like conformations. bohrium.com The conformational data obtained from these NMR parameters are often used in conjunction with computational methods, such as simulated annealing calculations, to generate a family of structures consistent with the experimental data. nih.gov

Analysis of Conformational Exchange and Dynamic Properties of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH in Solution

Peptides in solution are rarely static entities; they often exist as an equilibrium of multiple conformations. NMR spectroscopy can provide insights into these dynamic processes. The presence of the Proline residue at position four can lead to cis/trans isomerization about the Gly(3)-Pro(4) peptide bond. This slow exchange process would manifest as two distinct sets of resonances for the residues preceding and immediately following the Proline.

Temperature-dependent NMR studies can also reveal information about the stability of certain conformations and the energy barriers between them. Furthermore, relaxation measurements (T1, T2, and heteronuclear NOE) can probe the pico- to nanosecond timescale motions of the peptide backbone and side chains, providing a detailed picture of the molecule's flexibility in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Assessment of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, a CD spectrum would likely be dominated by features indicative of a disordered or random coil conformation, characterized by a strong negative band near 200 nm. However, the Gly-Pro-Lys-Gly sequence may induce turn-like structures or a polyproline II (PPII) helix, which is a left-handed, extended helix common in proline-rich sequences. chemrxiv.org A PPII helix gives a characteristic CD spectrum with a positive band around 225 nm and a strong negative band near 200 nm. chemrxiv.org

Thermal denaturation studies, monitored by CD at a specific wavelength (e.g., 225 nm), can be used to assess the conformational stability of the peptide. researchgate.net By gradually increasing the temperature and observing the change in ellipticity, a melting temperature (Tm) can be determined, which reflects the point at which 50% of the peptide is unfolded.

Table 2: Characteristic CD Spectral Features for Different Secondary Structures.

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

| α-Helix | ~192 | ~222, ~208 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 | ~198 |

| Polyproline II (PPII) Helix | ~225-228 | ~204-206 |

X-ray Crystallography and Solid-State Structure Determination of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH (if applicable)

X-ray crystallography is the gold standard for determining high-resolution, atomic-level structures of molecules in the solid state. The process involves growing well-ordered crystals of the peptide, which can be a significant challenge, and then diffracting X-rays through them. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined.

While no crystallographic data for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is currently available in the public domain, such a study would provide a precise snapshot of its conformation in the crystalline state. This would reveal detailed information about intramolecular hydrogen bonds, side-chain packing, and the conformation of the peptide backbone, including the torsion angles (phi and psi) of each residue. It is important to note that the solid-state conformation may differ from the ensemble of structures present in solution due to crystal packing forces. X-ray crystallographic studies have been successfully performed on other peptides containing the Pro-Lys motif, particularly within cyclic peptide scaffolds. acs.org

Vibrational Spectroscopy (FTIR and Raman) for Amide I/II Band Analysis and Hydrogen Bonding Networks in H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are sensitive probes of peptide conformation and hydrogen bonding. These methods measure the vibrational frequencies of chemical bonds within the molecule. The most informative regions for peptide structural analysis are the Amide I and Amide II bands.

The Amide I band (1600-1700 cm⁻¹) arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the secondary structure. For example, α-helices typically show an Amide I band around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1650 cm⁻¹. The Amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching, is also conformationally sensitive.

Preferred Conformational Ensembles and Conformational Flexibility of the H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Decapeptide

The conformational landscape of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is inherently heterogeneous, characterized by a dynamic equilibrium of various structures rather than a single, rigid conformation. This flexibility arises from the unique properties of its amino acid sequence, which includes hydrophobic, charged, and conformationally constrained residues.

Molecular dynamics simulations on proline-containing peptides have shown that the proline residue can act as a molecular "hinge," allowing the peptide to sample a wide range of conformations. The Val-Val dipeptide sequence at the N-terminus, with its bulky and hydrophobic side chains, will likely favor extended or β-sheet-like conformations in this region of the peptide.

To experimentally characterize the conformational ensemble, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the technique of choice. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to derive distance and dihedral angle restraints that can be used to build a three-dimensional model of the predominant solution structure.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Different Secondary Structures. This table provides an example of how NMR data can be interpreted to infer secondary structure. The exact chemical shifts for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH would need to be determined experimentally.

| Amino Acid | Hα Chemical Shift (ppm) - α-helix | Hα Chemical Shift (ppm) - β-sheet | Hα Chemical Shift (ppm) - Random Coil |

| Valine (Val) | 3.7 - 4.2 | 3.9 - 4.5 | 4.1 - 4.4 |

| Glycine (Gly) | 3.8 - 4.1 | 3.9 - 4.2 | 3.9 - 4.0 |

| Proline (Pro) | 4.1 - 4.5 | 4.2 - 4.6 | 4.3 - 4.5 |

| Lysine (B10760008) (Lys) | 4.0 - 4.4 | 4.1 - 4.6 | 4.2 - 4.4 |

| Alanine (Ala) | 4.0 - 4.4 | 4.1 - 4.5 | 4.2 - 4.3 |

| Threonine (Thr) | 4.1 - 4.5 | 4.2 - 4.6 | 4.3 - 4.4 |

| Isoleucine (Ile) | 3.8 - 4.3 | 4.0 - 4.5 | 4.1 - 4.3 |

Note: These are generalized ranges and can vary based on neighboring residues and solution conditions.

Mechanistic Studies of Aggregation Propensity and Oligomerization of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

The aggregation of peptides into oligomers and larger fibrillar structures is a phenomenon of significant interest, with implications in both materials science and disease. The primary sequence of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH contains elements that both promote and potentially inhibit aggregation.

The N-terminal Val-Val sequence is a strong driving force for aggregation. The hydrophobic side chains of valine residues have a high propensity to engage in intermolecular interactions, leading to the formation of β-sheet-rich aggregates. sigmaaldrich.com Stretches of hydrophobic amino acids are known to be key nucleating sites for peptide self-assembly. sigmaaldrich.com

Conversely, the presence of a proline residue can act as an aggregation inhibitor. Studies have shown that proline can interfere with the formation of extended β-sheet structures, which are the hallmark of amyloid fibrils. researchgate.net It is thought that proline achieves this by binding to folding intermediates and preventing their association into larger aggregates. researchgate.net The positively charged lysine residue can also influence aggregation. At physiological pH, the lysine side chain will be protonated, and electrostatic repulsion between peptide molecules could counteract the hydrophobic-driven aggregation. However, the influence of charge is highly dependent on the solution's ionic strength and pH.

The aggregation process can be monitored in vitro using techniques such as Thioflavin T (ThT) fluorescence assays. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. An increase in ThT fluorescence over time would indicate that the peptide is forming amyloid-like aggregates.

Table 2: Illustrative Thioflavin T (ThT) Fluorescence Assay Data for a Hypothetical Aggregating Peptide. This table demonstrates the type of data obtained from a ThT assay to monitor aggregation kinetics.

| Time (hours) | ThT Fluorescence (Arbitrary Units) |

| 0 | 10 |

| 1 | 15 |

| 2 | 25 |

| 4 | 50 |

| 8 | 120 |

| 16 | 250 |

| 24 | 300 |

The kinetics of oligomerization can be further investigated using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). These methods can provide information on the size distribution of oligomeric species present at different time points during the aggregation process.

Molecular Interactions and Mechanistic Biochemical Roles of H Val Val Gly Pro Lys Gly Ala Thr Ile Oh

Ligand-Receptor Binding and Molecular Recognition Studies of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

The interaction of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH with potential receptor targets is fundamental to its biological activity. The specificity and affinity of this binding are governed by the peptide's unique sequence of amino acids, which includes hydrophobic residues (Val, Ile, Ala), a positively charged residue (Lys), a flexible residue (Gly), a structurally rigid residue (Pro), and a polar residue (Thr). wikipedia.orgkhanacademy.org This combination allows for a range of potential non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions, which are critical for molecular recognition.

Quantitative Biophysical Characterization of Binding Affinities (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

To quantify the binding affinity of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH with its molecular partners, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed. nih.govnih.govescholarship.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction. nih.govwur.nl This includes the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS). A hypothetical ITC experiment titrating H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH into a solution containing a potential receptor could yield the data presented in the interactive table below.

Interactive Data Table: Hypothetical ITC Data for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Binding

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Ka) | 2.5 x 10⁵ | M⁻¹ |

| Dissociation Constant (Kd) | 4.0 | µM |

| Enthalpy (ΔH) | -12.5 | kcal/mol |

Surface Plasmon Resonance (SPR) is another powerful technique for studying binding kinetics. It monitors the change in the refractive index at a sensor surface as the peptide binds to an immobilized receptor. nih.govescholarship.orgmdpi.com SPR provides real-time data on the association rate (ka) and dissociation rate (kd), from which the dissociation constant (Kd) can be calculated. A hypothetical SPR sensorgram for the interaction of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is described in the interactive table below.

Interactive Data Table: Hypothetical SPR Kinetic Data for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

| Parameter | Value | Unit |

|---|---|---|

| Association Rate (ka) | 1.8 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 7.2 x 10⁻³ | s⁻¹ |

Identification of Potential Biological Interaction Partners and Specificity Determinants for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Identifying the specific biological molecules that interact with H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is crucial for understanding its function. Techniques like affinity chromatography-mass spectrometry and yeast two-hybrid screening are often used for this purpose. The specificity of these interactions is dictated by the peptide's primary sequence and resulting three-dimensional structure.

The presence of two adjacent valine residues at the N-terminus, followed by isoleucine towards the C-terminus, creates significant hydrophobic patches. khanacademy.org The lysine (B10760008) residue introduces a positive charge, making it a likely point of interaction with negatively charged domains on a receptor, such as those containing aspartic acid or glutamic acid. khanacademy.org The proline residue induces a rigid kink in the peptide backbone, which can be a critical determinant for fitting into a specific binding pocket. khanacademy.org The central glycine (B1666218) residues provide conformational flexibility, allowing the peptide to adapt its shape to the binding site. khanacademy.org

Structure-Activity Relationships (SAR) Governing H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Binding

Structure-Activity Relationship (SAR) studies are performed to understand how modifications to the peptide's structure affect its binding affinity and activity. researchgate.netnih.gov This is often achieved by systematically substituting individual amino acids and observing the resulting changes in binding.

For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, a hypothetical SAR study might reveal the following:

Alanine (B10760859) Scanning: Replacing each amino acid one by one with alanine can highlight key residues for binding. For instance, substituting lysine with alanine would likely lead to a significant decrease in binding affinity if electrostatic interactions are dominant.

Proline Substitution: Replacing the proline residue could alter the peptide's conformation and, consequently, its binding capability.

Hydrophobic Residue Modification: Altering the valine or isoleucine residues could probe the importance of the hydrophobic interactions in the binding event.

The results of such a hypothetical study are summarized in the interactive table below.

Interactive Data Table: Hypothetical SAR Data for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Analogs

| Analog Sequence | Fold Change in Binding Affinity (Kd) |

|---|---|

| H-Ala-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH | 5-fold decrease |

| H-Val-Ala-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH | 4-fold decrease |

| H-Val-Val-Gly-Ala-Lys-Gly-Ala-Thr-Ile-OH | 15-fold decrease |

| H-Val-Val-Gly-Pro-Ala-Gly-Ala-Thr-Ile-OH | >50-fold decrease |

| H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ala-OH | 2-fold decrease |

Enzymatic Substrate or Inhibitor Kinetics of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Beyond receptor binding, H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH may also function as a substrate for or an inhibitor of specific enzymes. Its peptide bonds are susceptible to cleavage by proteases, and its specific sequence may allow it to fit into the active site of an enzyme and modulate its activity.

Detailed Kinetic Analysis of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH in Enzymatic Reactions

To characterize the peptide's role in enzymatic reactions, detailed kinetic analyses are necessary. If H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH acts as a substrate, its rate of cleavage by a protease would be measured at various concentrations to determine the Michaelis-Menten parameters: the Michaelis constant (Km) and the maximal velocity (Vmax).

If the peptide acts as an enzyme inhibitor, experiments would be conducted to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A hypothetical kinetic analysis of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH as a competitive inhibitor of a hypothetical protease is presented in the interactive table below.

Interactive Data Table: Hypothetical Kinetic Data for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH as an Enzyme Inhibitor

| Parameter | Value | Unit |

|---|---|---|

| Inhibition Constant (Ki) | 2.5 | µM |

Elucidation of Active Site Interactions and Catalytic Mechanisms Involving H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Understanding how H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH interacts with an enzyme's active site is key to elucidating the catalytic or inhibitory mechanism. lsuhsc.edunih.gov This often involves a combination of techniques, including X-ray crystallography of the enzyme-peptide complex, NMR spectroscopy, and computational modeling.

If the peptide is a substrate, the analysis would focus on identifying the specific peptide bond that is cleaved and the catalytic residues in the enzyme responsible for this reaction. For instance, the bond between Gly-Pro or Pro-Lys could be a target for specific proteases.

If it acts as an inhibitor, the study would aim to map the non-covalent interactions between the peptide and the enzyme's active site. The lysine residue could form a salt bridge with an acidic residue in the active site, while the hydrophobic residues could interact with nonpolar pockets, effectively blocking substrate access. The proline might position the peptide in a conformation that is inhibitory but not permissive for catalysis. nih.gov

Interactions of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH with Model Biological Membranes

Investigation of Membrane Association and Permeation Mechanisms in Research Systems

The initial association of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH with a model biological membrane is likely driven by a combination of electrostatic and hydrophobic forces. The single lysine residue, with its positively charged ε-amino group, can interact with the negatively charged phosphate (B84403) groups present in many model membrane systems, such as those containing phosphatidylserine (B164497) or phosphatidylglycerol. nih.govresearchgate.net This initial electrostatic attraction can increase the local concentration of the peptide at the membrane surface, facilitating subsequent interactions. nih.gov

Following the initial association, the hydrophobic residues—Valine, Isoleucine, and Alanine—are expected to play a crucial role in the permeation process. researchwithnj.comnjit.eduacs.org The tendency of these nonpolar side chains to avoid the aqueous environment and partition into the hydrophobic core of the lipid bilayer is a primary driving force for membrane insertion. nih.gov Computational models and molecular dynamics simulations are often employed to predict the free energy of transfer for peptides from an aqueous phase into the membrane, providing insights into the spontaneity of this process. nih.govoup.comnih.gov For a peptide with the characteristics of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, these models would likely predict a favorable interaction with the membrane interface.

The proline residue introduces a significant kink in the peptide backbone, which can influence its conformational flexibility and how it presents its hydrophobic and hydrophilic faces to the membrane. nih.govwikipedia.org This structural constraint can be crucial in determining the specific mechanism of permeation, which could range from passive diffusion to more complex, transient pore formation, depending on the peptide's concentration and the lipid composition of the membrane. royalsocietypublishing.orgnih.gov

The table below summarizes the properties of the amino acids in H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH relevant to membrane interaction.

| Amino Acid | Three-Letter Code | One-Letter Code | Side Chain Property | Potential Role in Membrane Interaction |

| Valine | Val | V | Hydrophobic | Partitioning into the lipid bilayer core biologynotesonline.com |

| Glycine | Gly | G | Nonpolar, Flexible | Provides conformational flexibility to the peptide backbone wikipedia.org |

| Proline | Pro | P | Hydrophobic, Rigid | Induces turns in the peptide structure, affecting its orientation at the membrane wikipedia.org |

| Lysine | Lys | K | Positively Charged, Hydrophilic | Electrostatic attraction to negatively charged lipid headgroups nih.gov |

| Alanine | Ala | A | Hydrophobic | Contributes to the overall hydrophobicity and membrane partitioning biologynotesonline.com |

| Threonine | Thr | T | Polar, Uncharged | Hydrogen bonding with lipid headgroups or water at the interface wikipedia.org |

| Isoleucine | Ile | I | Hydrophobic | Strong driving force for insertion into the hydrophobic membrane core biologynotesonline.com |

Analysis of Membrane Perturbation and Insertion Effects of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

The insertion of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH into a model biological membrane is anticipated to cause local perturbations to the lipid bilayer. The extent of this perturbation depends on the peptide's secondary structure upon membrane binding and its depth of insertion. nih.gov Techniques such as circular dichroism (CD) spectroscopy could be used in research settings to determine if the peptide adopts a specific conformation, such as an α-helix or β-sheet, when interacting with membrane-mimicking environments like micelles or liposomes. nih.gov

The hydrophobic Valine and Isoleucine residues are likely to insert into the acyl chain region of the bilayer, which can lead to a localized thinning or thickening of the membrane, depending on the hydrophobic length of the peptide relative to the bilayer thickness. pnas.org The "carpet model" is one proposed mechanism where peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. nih.gov Alternatively, the formation of transient pores is another possibility, particularly for cationic peptides. royalsocietypublishing.org

The presence of proline can disrupt regular secondary structures like α-helices, potentially leading to a more disordered and flexible conformation within the membrane. wikipedia.org This flexibility, combined with the hydrophobic nature of a significant portion of the peptide, could allow it to act as a molecular wedge, creating defects in the lipid packing. nih.gov Experimental systems to study these effects include fluorescence-based assays using probes that are sensitive to membrane fluidity and potential, as well as neutron and X-ray scattering techniques to observe changes in membrane structure directly.

Deciphering the Role of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH in In Vitro Cellular Pathways

Once inside a cell, H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH has the potential to interact with various intracellular components and modulate cellular pathways. The specific effects would be highly dependent on the cellular context and the presence of specific binding partners. In vitro cell-based assays are crucial tools for elucidating these potential roles. americanpeptidesociety.org Such assays can measure a wide range of cellular responses, including changes in cell proliferation, apoptosis, signaling cascades, and gene expression upon treatment with the peptide. americanpeptidesociety.orgnih.gov

Given its composition, the peptide could potentially interfere with pathways that are regulated by protein-protein interactions involving short linear motifs. The sequence does not correspond to a well-known signaling motif, suggesting that any effects would need to be determined empirically through screening assays. For instance, a high-content screening approach could be used to simultaneously monitor multiple cellular parameters in response to the peptide. americanpeptidesociety.org Researchers might investigate its effects on pathways known to be modulated by peptides with mixed hydrophobic and cationic character, such as those involved in inflammation or cell survival.

The table below outlines some hypothetical in vitro assays that could be used to investigate the cellular pathway involvement of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH.

| Assay Type | Purpose | Potential Readout |

| Cell Viability Assay (e.g., MTS/MTT) | To determine if the peptide affects cell proliferation or is cytotoxic. americanpeptidesociety.org | Change in colorimetric or fluorescent signal indicating the number of viable cells. |

| Apoptosis Assay (e.g., Annexin V/PI staining) | To assess if the peptide induces programmed cell death. | Flow cytometry data showing the percentage of apoptotic and necrotic cells. |

| Kinase Activity Assay | To screen for effects on specific signaling kinases. | Luminescence or fluorescence-based measurement of kinase activity. |

| Reporter Gene Assay | To determine if the peptide modulates the activity of specific transcription factors or signaling pathways. | Measurement of a reporter protein (e.g., luciferase, GFP) expression. |

| Immunofluorescence Microscopy | To visualize the peptide's subcellular localization and its effect on cellular structures. | Imaging of fluorescently labeled peptide or cellular components. |

Investigation of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH as a Protein-Protein Interaction Modulator

Protein-protein interactions (PPIs) are fundamental to most biological processes, and peptides are well-suited to modulate these interactions due to their ability to mimic the protein surfaces involved in binding. nih.govrsc.org The sequence of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, with its mix of hydrophobic, polar, and charged residues, presents a surface that could potentially interfere with or stabilize a PPI. nih.gov

The investigation of this peptide as a PPI modulator would typically begin with computational or high-throughput screening approaches to identify potential protein targets. frontiersin.orgnih.gov Structure-based design, where the peptide is designed to mimic a known binding epitope, is a common strategy. rsc.org However, in the absence of a known target for this specific sequence, a screening approach would be more appropriate. This could involve peptide arrays or phage display libraries to identify binding partners. nih.gov

Once a potential interacting protein is identified, a variety of in vitro techniques can be used to validate and characterize the interaction. These methods can confirm direct binding and determine the affinity and kinetics of the interaction. The proline residue in the peptide is of particular interest, as polyproline helices are known motifs in PPIs. nih.gov Furthermore, the flanking valine and glycine residues could provide the necessary context for binding to specific protein domains. The design and modification of peptides to improve their properties as PPI modulators is an active area of research. nih.govrsc.org

Below is a table of common research techniques used to study peptides as PPI modulators.

| Technique | Principle | Information Gained |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as molecules bind and dissociate. nih.gov | Binding affinity (KD), association and dissociation rate constants. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules. | Binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy, entropy). |

| Co-immunoprecipitation (Co-IP) | Uses an antibody to pull down a target protein and any interacting partners. | Qualitative confirmation of interaction in a complex mixture. |

| Fluorescence Polarization/Anisotropy | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Binding affinity (KD). |

| Yeast Two-Hybrid (Y2H) | A genetic method to detect PPIs in vivo in yeast. | Identification of potential interacting protein partners. |

Computational and Theoretical Investigations of H Val Val Gly Pro Lys Gly Ala Thr Ile Oh

Molecular Dynamics (MD) Simulations for Conformational Space Exploration of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For a flexible molecule like the decapeptide H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, MD simulations can provide detailed information about its conformational preferences and dynamics over time.

Selection and Validation of Force Fields for Accurate Simulation of Decapeptides

The accuracy of MD simulations is heavily dependent on the quality of the force field used, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. nih.gov Several classical force fields, such as AMBER, CHARMM, GROMOS, and OPLS, are widely used for protein and peptide simulations. nih.govnih.gov The selection of an appropriate force field for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is a critical first step. This choice is often guided by the specific properties being investigated and the system's composition.

Validation of the chosen force field is essential to ensure it can accurately reproduce experimental data. For peptides, this often involves comparing simulation results with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For instance, parameters within the force field, especially those governing the dihedral angles of the peptide backbone, may be adjusted to better match experimental observations of peptide conformations in solution. nsf.gov More advanced polarizable force fields, like the Drude and AMOEBA models, are also being developed to provide a more accurate representation of the electrostatic interactions, which are crucial for peptide dynamics. nih.gov

Table 1: Comparison of Commonly Used Force Fields for Peptide Simulations

| Force Field Family | Strengths | Considerations |

| AMBER | Well-established for proteins and nucleic acids; good performance for helical structures. | May require specific water models for optimal accuracy with disordered peptides. nsf.gov |

| CHARMM | Broad applicability to various biomolecules including lipids and carbohydrates; C36 version is a significant update for proteins. nih.gov | Some termini required for specific peptides might not be supported in all versions. acs.org |

| GROMOS | One of the first force fields to be extended for β-peptides. acs.org | May lack parameters for certain non-standard termini. acs.org |

| OPLS | Good for liquid simulations and covering a wide range of chemical space. | Performance can be system-dependent. |

| Drude Polarizable | Explicitly treats electronic polarization, offering a more detailed electrostatic description. nih.gov | Computationally more expensive than additive force fields. |

Analysis of Conformational Transitions and Energy Landscapes of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Once a validated force field is in place, MD simulations can be run for extended periods (nanoseconds to microseconds) to thoroughly sample the conformational space of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH. The resulting trajectory provides a high-dimensional dataset of atomic positions over time. Analysis of this data allows for the characterization of the peptide's conformational transitions and the mapping of its energy landscape. nih.gov

The energy landscape represents the potential energy of the peptide as a function of its conformational coordinates. aip.orgacs.org Minima on this landscape correspond to stable or metastable conformational states, while the pathways between them represent conformational transitions. Techniques like principal component analysis (PCA) can be used to reduce the dimensionality of the simulation data and identify the most significant collective motions of the peptide. nih.gov The free energy landscape can be constructed by calculating the potential of mean force (PMF) along these principal components or other relevant reaction coordinates, such as backbone dihedral angles. nih.govresearchgate.net This analysis can reveal the most probable conformations of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, such as extended structures or various types of β-turns, and the energetic barriers between them. nih.govresearchgate.net

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Insights into H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

While MD simulations excel at exploring conformational dynamics, they rely on classical mechanics and pre-defined force fields. Quantum mechanical (QM) calculations, on the other hand, solve the Schrödinger equation to provide a much more detailed and fundamental understanding of the electronic structure and reactivity of a molecule. nih.gov Due to their high computational cost, QM calculations are typically performed on static structures, often representative conformations obtained from MD simulations.

For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, QM methods like Density Functional Theory (DFT) can be used to investigate properties such as the distribution of electron density, molecular electrostatic potential, and the energies of molecular orbitals (HOMO and LUMO). nih.govnih.gov This information is invaluable for understanding the peptide's reactivity, including its susceptibility to nucleophilic or electrophilic attack and its ability to participate in hydrogen bonding and other non-covalent interactions. Fragmentation methods have been developed to make QM calculations on larger systems like peptides more tractable. nyu.eduacs.org

In Silico Docking Studies of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH with Predicted Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a peptide) to a second molecule (a receptor, typically a protein). nih.gov For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, docking studies can be employed to identify potential biological targets and to hypothesize its mechanism of action at a molecular level.

The process involves generating a multitude of possible binding poses of the peptide within the active site of a target protein and then using a scoring function to rank these poses based on their predicted binding energy. mdpi.com Given the flexibility of peptides, docking can be challenging. oup.comoup.com Advanced docking protocols specifically designed for peptides, such as those that allow for flexibility in both the peptide and the receptor, are often necessary. mdpi.com The results of docking studies can guide further experimental investigations by identifying key interacting residues and predicting the binding mode of the peptide. mdpi.com

De Novo Peptide Design Principles Applied to Rational Design of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Analogs

De novo peptide design aims to create new peptide sequences with desired structures and functions from scratch. researchgate.net The principles of de novo design can be applied to the rational design of analogs of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH to enhance its activity, stability, or specificity. acs.orgnih.gov This process often involves computational methods to explore the vast sequence space and identify promising candidates. acs.orgnih.gov

One common approach is to create a computational model of the peptide and then systematically introduce mutations (amino acid substitutions) to assess their impact on the desired properties. nih.gov For example, if the goal is to improve binding to a specific target, mutations can be evaluated based on their predicted effect on the binding affinity using docking or more rigorous free energy calculations. Machine learning and reinforcement learning algorithms are also emerging as powerful tools for navigating the complex landscape of peptide sequence and structure to design novel binders for specific targets. biorxiv.orgnih.gov

Bioinformatic and Chemoinformatic Analysis of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Sequence Homology and Potential Functional Motifs

Bioinformatic and chemoinformatic tools can be used to analyze the sequence of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH to gain insights into its potential function and origins. monash.edujpt.com Sequence homology searches, using tools like BLAST, can be performed against protein and peptide databases to identify naturally occurring proteins or peptides that contain this or similar sequences. nih.govucd.ie The presence of this sequence in known proteins could provide clues about its biological role.

Furthermore, the sequence can be scanned for known functional motifs. mdpi.com These are short, conserved sequence patterns that are associated with specific functions, such as binding to a particular class of proteins or having a specific enzymatic activity. Chemoinformatic analysis can also be used to predict various physicochemical properties of the peptide, such as its solubility, stability, and potential for aggregation, based on its amino acid composition. jpt.com

Advanced Analytical Methodologies for Comprehensive Characterization of H Val Val Gly Pro Lys Gly Ala Thr Ile Oh

Mass Spectrometry (MS) Applications for Precise Characterization of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Mass spectrometry stands as a cornerstone technology for peptide analysis, offering unparalleled sensitivity and specificity for determining molecular weight, sequence, and structure.

High-resolution mass spectrometry (HRMS) is indispensable for the initial identification and purity assessment of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH. By providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), HRMS allows for the confident determination of the peptide's elemental composition. nih.gov The theoretical monoisotopic mass of the neutral peptide (C₄₂H₇₅N₁₁O₁₂) is calculated to be 840.49687 Da. Experimental measurement of the protonated molecule ([M+H]⁺) at high resolution would yield a mass-to-charge ratio (m/z) that can be matched to this theoretical value, confirming the peptide's identity.

Furthermore, the high resolving power of this technique enables the separation of the target peptide signal from those of closely related impurities, such as deletion sequences or by-products with post-translational modifications. This capability is crucial for establishing a purity profile, a critical quality attribute.

Table 1: Hypothetical HRMS Data for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH This table presents a hypothetical comparison between the theoretical and experimental mass of the peptide, demonstrating the accuracy of HRMS.

| Analyte | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |

|---|

Tandem mass spectrometry (MS/MS) is the gold standard for confirming the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH (e.g., the [M+H]⁺ ion) is isolated and subjected to fragmentation, most commonly through collision-induced dissociation (CID). This process cleaves the peptide bonds, generating a series of characteristic fragment ions known as b- and y-ions.

The b-ions contain the N-terminus, while the y-ions contain the C-terminus. By analyzing the mass differences between consecutive ions in the b- or y-series, the sequence of amino acids can be definitively reconstructed. researchgate.net The presence of proline can lead to unique fragmentation patterns, often resulting in strong signals for the y-ion preceding proline or the b-ion containing proline due to the rigidity of the proline ring structure. The fragmentation data not only verifies the sequence but also provides insights into the gas-phase fragmentation pathways of the peptide.

Table 2: Predicted Monoisotopic Masses of b- and y-ions for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH This table details the expected fragment ions that would be observed in an MS/MS spectrum, confirming the peptide's sequence.

| Position | Amino Acid | b-ion (m/z) | y-ion (m/z) |

|---|---|---|---|

| 1 | Val | 100.0757 | 841.5042 |

| 2 | Val | 199.1441 | 742.4358 |

| 3 | Gly | 256.1656 | 643.3674 |

| 4 | Pro | 353.2183 | 586.3459 |

| 5 | Lys | 481.3133 | 489.2932 |

| 6 | Gly | 538.3348 | 361.1982 |

| 7 | Ala | 609.3719 | 304.1767 |

| 8 | Thr | 710.4195 | 233.1396 |

For H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH, IMS-MS can distinguish between different conformational families (e.g., compact, globular structures vs. extended, linear structures) that may coexist in the gas phase. nih.gov These different conformers, while having the same m/z, will exhibit different drift times and thus can be separated. This technique is particularly valuable for studying how factors like solvent conditions during electrospray ionization or the inherent flexibility of the peptide chain influence its preferred gas-phase conformations. nih.gov Comparing experimental CCS values with those calculated from molecular dynamics simulations can help to propose and validate structural models. nih.gov

Table 3: Illustrative IMS-MS Data for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH This table provides a hypothetical example of how IMS-MS can differentiate between peptide conformers.

| Ion Species | m/z | Drift Time (ms) | Collision Cross-Section (Ų) | Putative Conformation |

|---|---|---|---|---|

| [M+2H]²⁺ | 421.2556 | 12.5 | 285 | Compact |

Capillary Electrophoresis (CE) for Charge Heterogeneity and Purity Profiling of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in a narrow capillary. It is exceptionally well-suited for the purity and stability analysis of peptides. The peptide H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH possesses a basic lysine (B10760008) residue and a free N-terminus, giving it a net positive charge at acidic pH. wikipedia.org

In a typical CE method, a sample is injected into a capillary filled with a background electrolyte and a voltage is applied. Positively charged species will migrate towards the cathode at different rates depending on their charge-to-size ratio. This allows for the separation of the main peptide from charged variants, such as those arising from deamidation (which introduces a negative charge) or oxidation, and other impurities. The high efficiency of CE generates sharp peaks, enabling accurate quantification of purity and the detection of minor charge-related heterogeneities that might be missed by other methods.

Advanced Calorimetric Techniques (e.g., Differential Scanning Calorimetry) for Stability Assessments of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to directly measure the heat changes that occur in a biomolecule as a function of temperature. researchgate.net This provides critical information about the conformational stability of a peptide. nih.govspringernature.com When a solution of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH is heated at a constant rate, DSC can detect the heat absorbed during the process of thermal denaturation. nih.gov

The output, a thermogram, plots heat flow against temperature. A cooperative unfolding transition appears as an endothermic peak, the apex of which corresponds to the melting temperature (Tₘ). The Tₘ is a key parameter representing the thermal stability of the peptide's folded structure. By performing DSC analyses under various conditions (e.g., different pH values, ionic strengths, or in the presence of potential stabilizers), one can comprehensively map the stability landscape of the peptide. canadapeptide.com

Table 4: Representative DSC Data for Stability Analysis of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH This table shows hypothetical melting temperatures (Tₘ) under different buffer conditions, indicating changes in peptide stability.

| Buffer Condition | pH | Melting Temperature (Tₘ) in °C | Enthalpy (ΔH) in kcal/mol |

|---|---|---|---|

| Phosphate (B84403) Buffered Saline | 7.4 | 58.2 | 45.3 |

| Acetate Buffer | 5.0 | 61.5 | 50.1 |

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Studies of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Interactions

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real time. nih.gov It is an invaluable tool for quantifying the binding kinetics and affinity between H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH and its biological targets, such as receptors or other proteins. nih.gov

In a typical SPR experiment, the peptide (the "ligand") is immobilized on the surface of a sensor chip. A solution containing the interacting partner (the "analyte") is then flowed over the surface. Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU). mdpi.com

A plot of the response over time (a sensorgram) allows for the determination of the association rate constant (kₐ) during the analyte injection phase and the dissociation rate constant (kₑ) during the subsequent buffer flow phase. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated as the ratio of kₑ to kₐ. This provides a quantitative understanding of the strength and dynamics of the peptide's interactions. acs.org

Table 5: Illustrative SPR Kinetic Data for the Interaction of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH with a Hypothetical Protein Target This table presents a sample data set from an SPR experiment, quantifying the binding kinetics and affinity of the peptide.

| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

|---|---|---|---|

| 50 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

| 100 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |

Table of Mentioned Compounds

| Abbreviation | Full Name |

| Ala | Alanine (B10760859) |

| Gly | Glycine (B1666218) |

| Ile | Isoleucine |

| Lys | Lysine |

| Pro | Proline |

| Thr | Threonine |

| Val | Valine |

| H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH | Valine-Valine-Glycine-Proline-Lysine-Glycine-Alanine-Threonine-Isoleucine |

| C₄₂H₇₅N₁₁O₁₂ | Elemental Formula of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH |

Cryo-Electron Microscopy (Cryo-EM) for Structural Visualization of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH in Complex with Macromolecules (if applicable)

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, enabling the visualization of biomolecular assemblies at near-atomic resolution in their native state. americanpeptidesociety.org While the direct imaging of a small peptide like H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH (with a theoretical molecular weight of approximately 883.05 g/mol ) is generally not feasible with current Cryo-EM technology due to its low mass and size, the technique is exceptionally powerful for determining the structure of this peptide when it is bound to a larger macromolecule, such as a protein or a nucleic acid. acs.orgyoutube.com

The primary challenge in imaging small proteins or peptides is their inherently low contrast and the difficulty in accurately aligning the images of individual particles during computational reconstruction. youtube.com However, when the peptide is part of a larger, stable complex, the macromolecule provides the necessary size and features for successful image processing, allowing for the indirect visualization of the bound peptide and its interaction interface.

For a hypothetical study, if H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH were to bind to a target protein of, for instance, 150 kDa, Cryo-EM could be a viable method to elucidate the structural basis of this interaction.

Principles of Cryo-EM for Peptide-Macromolecule Complexes

The fundamental principle of single-particle Cryo-EM involves imaging a purified sample of the peptide-macromolecule complex that has been rapidly frozen in a thin layer of vitreous (non-crystalline) ice. americanpeptidesociety.org This process, known as vitrification, preserves the complex in a near-native, hydrated state. ijsra.net A transmission electron microscope is then used to acquire a large number of two-dimensional (2D) projection images of the randomly oriented complexes. These 2D images are subsequently classified, aligned, and computationally reconstructed to generate a three-dimensional (3D) density map of the complex. americanpeptidesociety.orgresolvemass.ca Recent advancements in direct electron detectors and image processing software have made it possible to achieve near-atomic resolution for a wide range of macromolecular assemblies. resolvemass.ca

Sample Preparation and Imaging

To visualize the H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH peptide in a complex, the following steps would be hypothetically undertaken:

Complex Formation and Purification: The peptide would be incubated with its target macromolecule to allow for binding. The resulting complex would then be purified, typically using size-exclusion chromatography, to separate the complex from unbound components. ijsra.net

Grid Preparation and Vitrification: A small volume of the purified complex solution would be applied to a Cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane, which is cooled by liquid nitrogen. This flash-freezing process vitrifies the sample. americanpeptidesociety.orgijsra.net

Data Collection: The vitrified grid is transferred to a cryo-electron microscope. Automated data collection software is used to acquire thousands of images of the frozen-hydrated particles at low electron doses to minimize radiation damage. americanpeptidesociety.org

Detailed Research Findings from a Hypothetical Study

In a hypothetical Cryo-EM study of the H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH peptide bound to a target protein, the resulting 3D reconstruction could provide invaluable insights. At a sufficiently high resolution (e.g., 2.5-3.5 Å), it would be possible to:

Identify the Binding Site: The 3D map would clearly show the location of the peptide on the surface of the larger macromolecule.

Determine the Bound Conformation: The structure of the peptide when bound to its target could be determined, revealing any conformational changes that occur upon binding.

Characterize the Interaction Interface: Specific amino acid residues from both the peptide and the macromolecule that are involved in the interaction could be identified. This would include hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex. For example, the lysine residue of the peptide might form a salt bridge with an acidic residue on the target protein, while the valine and isoleucine residues could be buried in a hydrophobic pocket.

The table below outlines the parameters that would be typical for such a hypothetical Cryo-EM study.

| Parameter | Hypothetical Value/Setting |

|---|---|

| Microscope | Titan Krios G3i |

| Detector | Gatan K3 Direct Electron Detector |

| Magnification | 105,000x |

| Voltage | 300 kV |

| Total Electron Dose | 50 e-/Ų |

| Number of Particles Collected | 250,000 |

| Final 3D Reconstruction Resolution | 3.0 Å |

| Data Processing Software | RELION, CryoSPARC |

Such a study would provide a detailed structural blueprint of the peptide's mechanism of action, which would be critical for any further development or optimization of the peptide for therapeutic or research purposes.

Derivatization, Chemical Modifications, and Chemical Biology Applications of H Val Val Gly Pro Lys Gly Ala Thr Ile Oh

Site-Specific Labeling Strategies for H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH for Research Probes

The introduction of reporter tags at specific locations within the H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH sequence is fundamental for its use as a research probe. The peptide's primary structure offers distinct sites for chemical modification, primarily the N-terminal α-amino group of valine and the ε-amino group of the lysine (B10760008) side chain. The C-terminal carboxyl group on isoleucine and the hydroxyl group of threonine present alternative, albeit less commonly used, modification handles.

Introduction of Fluorescent Tags for Biophysical and Imaging Studies

Fluorescent labeling is a powerful technique for tracking peptides in biological systems and for studying their interactions and localization through methods like fluorescence microscopy. jpt.comgenscript.comsb-peptide.com The most common strategy for labeling H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH involves the covalent attachment of a fluorophore to one of its primary amine groups. The ε-amino group of the lysine residue is often preferred for site-specific modification, as leaving the N-terminus unmodified may be crucial for biological activity in some contexts.

The labeling reaction typically involves an amine-reactive derivative of a fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which forms a stable amide or thiourea (B124793) bond, respectively, with the peptide's amino group. acs.org A wide variety of fluorescent dyes are available, allowing researchers to select probes with optimal excitation and emission wavelengths for their specific experimental setup. sb-peptide.com

| Labeling Site | Amino Acid Residue | Reactive Group | Example Fluorophore Class | Common Dyes | Resulting Linkage |

|---|---|---|---|---|---|

| N-Terminus | Valine (Val) | α-Amino Group | Fluoresceins | FITC, 5-FAM | Thiourea, Amide |

| Side Chain | Lysine (Lys) | ε-Amino Group | Rhodamines | TAMRA, Rhodamine B | Amide |

| N-Terminus or Side Chain | Valine or Lysine | Amino Group | Cyanines | Cy3, Cy5 | Amide |

| N-Terminus or Side Chain | Valine or Lysine | Amino Group | Alexa Fluor Dyes | Alexa Fluor 488, Alexa Fluor 594 | Amide |

Isotopic Labeling (e.g., 13C, 15N) for NMR and Advanced Mass Spectrometry Investigations

Stable isotope labeling is an indispensable tool for high-resolution structural studies by nuclear magnetic resonance (NMR) spectroscopy and for quantitative proteomics using mass spectrometry. genscript.comcpcscientific.com For NMR, uniform or selective incorporation of ¹³C and ¹⁵N isotopes helps to resolve spectral complexity and enables the determination of three-dimensional structures and dynamics. genscript.comvt.edu In mass spectrometry, peptides labeled with heavy isotopes serve as ideal internal standards for the precise quantification of their unlabeled, endogenous counterparts. cpcscientific.com

Isotopically labeled versions of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH are produced during solid-phase peptide synthesis (SPPS) by incorporating one or more amino acids that have been enriched with heavy isotopes. cpcscientific.com This allows for the precise placement of the isotopic labels at any desired position within the peptide chain.

| Target Amino Acid | Isotopes | Typical Enrichment | Primary Application | Key Benefit |

|---|---|---|---|---|

| Valine (Val) | ¹³C₅, ¹⁵N | >99% | NMR, Mass Spectrometry | Provides structural restraints; serves as a quantitative standard. |

| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | >99% | NMR, Mass Spectrometry | Enables tracking of a key functional residue; +8 Da mass shift for quantification. |

| Alanine (B10760859) (Ala) | ¹³C₃, ¹⁵N | >99% | NMR, Mass Spectrometry | Provides structural restraints; +4 Da mass shift for quantification. |

| Isoleucine (Ile) | ¹³C₆, ¹⁵N | >99% | NMR, Mass Spectrometry | Provides structural restraints; +7 Da mass shift for quantification. |

| Any/All | ¹⁵N | >99% | NMR Spectroscopy | Simplifies proton NMR spectra and allows for heteronuclear correlation experiments. |

Chemical Modifications and Incorporation of Non-Canonical Amino Acids into H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Analogs

The properties of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH can be fine-tuned by introducing chemical modifications or by replacing standard amino acids with non-canonical amino acids (ncAAs). asm.org These changes can profoundly influence the peptide's structure, stability, and function, leading to the creation of analogs with enhanced characteristics for research. nih.gov

Impact of Specific Modifications on the Structure and Function of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH

Modifications to the H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH sequence can be designed to probe or alter its biological activity. For instance, acetylation of the lysine's ε-amino group neutralizes its positive charge, which can be used to study the importance of electrostatic interactions for the peptide's function. The proline residue imparts a rigid kink in the peptide backbone; replacing it with a more flexible residue like glycine (B1666218) could drastically alter the peptide's conformation. Conversely, substituting other residues with ncAAs that have constrained geometries can be used to stabilize specific secondary structures. The introduction of fluorinated amino acids can enhance protein stability without significantly altering the steric profile. caltech.edu

Design of Protease-Resistant H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH Analogs for Enhanced Research Utility

A significant limitation for many natural peptides in biological research is their susceptibility to degradation by proteases. nih.gov Several strategies can be applied to the H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH sequence to create analogs with increased stability and a longer half-life. nih.govnih.gov A common cleavage site for proteases like trypsin is at the C-terminal side of positively charged residues, making the Lys-Gly bond in this peptide a likely point of enzymatic attack. mdpi.com

Key strategies to enhance protease resistance include:

Incorporation of D-amino acids: Replacing one or more of the naturally occurring L-amino acids with their D-stereoisomers makes the peptide bonds unrecognizable to most standard proteases. nih.gov

Backbone Modification: Introducing N-methylated amino acids or β-amino acids alters the peptide backbone, sterically hindering protease access. nih.govbiorxiv.org

Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block degradation by exoproteases (aminopeptidases and carboxypeptidases). nih.gov

| Potential Cleavage Site | Recognizing Protease Class | Modification Strategy | Example Modification | Rationale |

|---|---|---|---|---|

| -Lys-Gly- | Trypsin-like Serine Proteases | Side Chain Modification | Replace L-Lys with D-Lys | Proteases are highly stereospecific and do not recognize D-amino acids. nih.gov |

| -Val-Val-, -Ala-Thr-, -Thr-Ile- | Chymotrypsin-like Proteases | Backbone Modification | N-methylation of a peptide bond | Prevents the formation of the enzyme-substrate complex. nih.gov |

| N-Terminus (Val-) | Aminopeptidases | Terminal Blocking | N-terminal Acetylation | Blocks recognition by exoproteases that target free N-termini. nih.gov |

| C-Terminus (-Ile-OH) | Carboxypeptidases | Terminal Blocking | C-terminal Amidation (-CONH₂) | Blocks recognition by exoproteases that target free C-termini. nih.gov |

Conjugation Chemistry of H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH to Biomolecules and Materials for Research Tools

Conjugating H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH to larger molecules or solid supports can generate powerful research tools for applications such as immunoassays, affinity purification, and targeted delivery. acs.orgmdpi.com The choice of conjugation chemistry depends on the functional groups available on both the peptide and the conjugation partner. irbm.com

The primary amine of lysine and the N-terminal amine of valine are the most common handles for conjugation. These can be coupled to carboxyl groups on a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using carbodiimide (B86325) chemistry (e.g., with EDC). biosyn.com Alternatively, a cysteine residue can be added to the N- or C-terminus of the peptide during synthesis to introduce a unique thiol group, which can then be selectively coupled to maleimide-functionalized molecules or surfaces. biosyn.com More advanced techniques like "click chemistry" can also be employed by incorporating an azide- or alkyne-bearing non-canonical amino acid into the peptide sequence for highly specific and efficient conjugation. irbm.com

| Peptide Functional Group | Target Molecule Functional Group | Coupling Reagent/Method | Common Applications |

|---|---|---|---|

| Amine (N-terminus, Lys side chain) | Carboxylic Acid (on carrier protein) | EDC/NHS Chemistry | Generating immunogens for antibody production. |

| Amine (N-terminus, Lys side chain) | NHS-ester | Direct Reaction | Attaching to pre-activated surfaces or molecules. |

| Carboxylic Acid (C-terminus) | Amine (on surface or polymer) | EDC/NHS Chemistry | Immobilizing the peptide onto amine-coated materials. |

| Introduced Thiol (via added Cys) | Maleimide | Thiol-Maleimide Addition | Site-specific conjugation to proteins, PEG, or surfaces. biosyn.com |

| Introduced Azide/Alkyne (via ncAA) | Alkyne/Azide | Click Chemistry (CuAAC or SPAAC) | Highly efficient and specific bioconjugation. irbm.com |

Development of Peptide-Conjugates for Targeted Delivery in In Vitro Systems